Glucagon-like peptide 1 (7-36)amide
説明
特性
CAS番号 |
119637-73-9 |
|---|---|
分子式 |
C151H229N41O46 |
分子量 |
3354.7 g/mol |
IUPAC名 |
(4S)-5-[[2-[[(2S,3R)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(4S)-5-[[2-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[(4S)-5-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-[[(2S)-2,6-diaminohexanoyl]amino]-5-oxopentanoyl]oxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-2-oxoethyl]amino]-4-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]oxy-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-4-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]propanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C151H229N41O46/c1-17-77(10)121(146(232)171-80(13)126(212)188-114(203)68-167-131(217)96(39-30-54-162-151(159)160)173-111(200)65-164-132(218)97(38-27-29-53-153)178-144(230)119(75(6)7)189-138(224)103(56-74(4)5)180-130(216)93(156)60-87-63-163-95-37-25-24-35-90(87)95)191-139(225)104(58-84-31-20-18-21-32-84)181-136(222)101(176-127(213)91(154)36-26-28-52-152)47-51-117(208)237-149(235)81(14)172-124(210)78(11)170-135(221)100(44-48-110(158)199)174-112(201)66-165-134(220)99(177-137(223)102(55-73(2)3)179-129(215)92(155)57-86-40-42-89(198)43-41-86)46-50-118(209)238-150(236)109(71-195)186-143(229)108(70-194)184-145(231)120(76(8)9)190-141(227)106(62-116(206)207)182-142(228)107(69-193)185-148(234)123(83(16)197)192-140(226)105(59-85-33-22-19-23-34-85)183-147(233)122(82(15)196)187-113(202)67-166-133(219)98(45-49-115(204)205)175-125(211)79(12)169-128(214)94(157)61-88-64-161-72-168-88/h18-25,31-35,37,40-43,63-64,72-83,91-94,96-109,119-123,163,193-198H,17,26-30,36,38-39,44-62,65-71,152-157H2,1-16H3,(H2,158,199)(H,161,168)(H,164,218)(H,165,220)(H,166,219)(H,167,217)(H,169,214)(H,170,221)(H,171,232)(H,172,210)(H,173,200)(H,174,201)(H,175,211)(H,176,213)(H,177,223)(H,178,230)(H,179,215)(H,180,216)(H,181,222)(H,182,228)(H,183,233)(H,184,231)(H,185,234)(H,186,229)(H,187,202)(H,189,224)(H,190,227)(H,191,225)(H,192,226)(H,204,205)(H,206,207)(H4,159,160,162)(H,188,203,212)/t77-,78-,79-,80-,81-,82+,83+,91-,92-,93-,94-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,119-,120-,121-,122-,123-/m0/s1 |
InChIキー |
MDXYQVPFSHFPHS-CVYXXLPWSA-N |
SMILES |
CCC(C)C(C(=O)NC(C)C(=O)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC1=CNC2=CC=CC=C21)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCC(=O)OC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CCC(=O)OC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC5=CNC=N5)N)NC(=O)C(CC(C)C)NC(=O)C(CC6=CC=C(C=C6)O)N)NC(=O)C(CCCCN)N |
異性体SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)NC(=O)CNC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)N)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CCC(=O)OC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)[C@H](CCC(=O)OC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC5=CNC=N5)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC6=CC=C(C=C6)O)N)NC(=O)[C@H](CCCCN)N |
正規SMILES |
CCC(C)C(C(=O)NC(C)C(=O)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC1=CNC2=CC=CC=C21)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCC(=O)OC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CCC(=O)OC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC5=CNC=N5)N)NC(=O)C(CC(C)C)NC(=O)C(CC6=CC=C(C=C6)O)N)NC(=O)C(CCCCN)N |
他のCAS番号 |
119637-73-9 |
同義語 |
GLP-1 (7-36)amide GLP-1-(7-36) amide GLP-1a GLP-I (7-36)amide GLP-I (7-36)NH2 glucagon-like peptide 1 (7-36)amide glucagon-like peptide I (7-36)amide glucagon-like peptide-1(7-36 amide) MKC 253 MKC-253 MKC253 proglucagon (78-107) amide |
製品の起源 |
United States |
科学的研究の応用
Diabetes Management
Mechanism of Action:
GLP-1 (7-36) amide plays a significant role in glucose homeostasis. It enhances insulin secretion in a glucose-dependent manner, inhibits glucagon release, and slows gastric emptying, which collectively contribute to reduced blood glucose levels.
Clinical Studies:
- A meta-analysis demonstrated that intravenous administration of GLP-1 (7-36) amide significantly reduces energy intake in both lean and overweight subjects, with reductions of 727 kJ on average during infusion .
- In patients with non-insulin-dependent diabetes mellitus (NIDDM), subcutaneous administration of GLP-1 (7-36) amide normalized plasma glucose levels after meals and showed similar effects to intravenous infusions .
Table 1: Effects of GLP-1 (7-36) Amide on Blood Glucose Levels
Appetite Regulation
Impact on Energy Intake:
GLP-1 (7-36) amide has been shown to reduce appetite and energy intake. Studies indicate that its infusion leads to a significant decrease in ad libitum energy intake, particularly in lean individuals .
Case Studies:
In a controlled trial involving multiple subjects, the administration of GLP-1 resulted in an average reduction of 11.7% in energy intake during the infusion period. This effect was more pronounced in lean subjects compared to overweight individuals .
Obesity Treatment
Weight Loss Mechanism:
Due to its appetite-suppressing effects, GLP-1 (7-36) amide is being explored as a therapeutic agent for obesity management. The peptide's ability to modulate hunger signals makes it a candidate for weight loss interventions.
Research Insights:
Repeated intracerebroventricular administration of GLP-1 (7-36) amide in rodent models resulted in significant weight loss, indicating its potential as a treatment for obesity .
Neuroprotection
Potential Applications in Neurology:
Recent studies have highlighted the neuroprotective properties of GLP-1 (7-36) amide. It has been shown to inhibit inflammatory responses and protect against cognitive decline associated with neurodegenerative diseases.
Findings:
A study indicated that GLP-1 (7-36) amide could prevent cognitive dysfunction by inhibiting IL-1β transcription and reducing amyloid precursor protein synthesis, which is critical in Alzheimer's disease pathology .
Cardiovascular Health
Protective Effects on Endothelium:
GLP-1 (7-36) amide has demonstrated protective effects on endothelial function, which is vital for cardiovascular health. Its ability to enhance endothelial barrier function may mitigate risks associated with cardiovascular diseases .
類似化合物との比較
GLP-1 (7-37)
GLP-1 (7-37) is a non-amidated variant of GLP-1 (7-36)amide. Despite structural differences, both peptides exhibit indistinguishable biological effects in humans, including insulin secretion and glucose regulation . However, GLP-1 (7-36)amide demonstrates greater metabolic stability due to its C-terminal amidation, which reduces susceptibility to enzymatic degradation .
Key Differences:
| Parameter | GLP-1 (7-36)Amide | GLP-1 (7-37) |
|---|---|---|
| C-Terminal Modification | Amidated | Free carboxylic acid |
| Metabolic Stability | Higher (resistant to proteases) | Lower |
| Receptor Affinity | Comparable | Comparable |
| Clinical Relevance | Widely studied for therapeutics | Less utilized |
Glucose-Dependent Insulinotropic Polypeptide (GIP)
GIP is another incretin hormone secreted by K-cells in the duodenum. Both GLP-1 (7-36)amide and GIP enhance glucose-stimulated insulin secretion but differ in secretion patterns and receptor signaling:
- Secretion Dynamics: GLP-1 (7-36)amide peaks 30–60 minutes postprandially, with sustained daytime elevation . GIP secretion peaks earlier (15–30 minutes) and is more pronounced after carbohydrate ingestion .
Cardiovascular Effects:
Comparative Table:
| Parameter | GLP-1 (7-36)Amide | GIP |
|---|---|---|
| Primary Source | Intestinal L-cells | Duodenal K-cells |
| Insulinotropic Activity | Glucose-dependent | Glucose-dependent |
| Cardiac Effects | Antiarrhythmic (↓ ICa-L, INCX) | Minimal |
| Degradation Pathway | DPP-IV cleavage | DPP-IV cleavage |
Exendin (9-39)
Exendin (9-39) is a GLP-1R antagonist used to study GLP-1 (7-36)amide's physiological roles. In diabetic rats, Exendin (9-39) blocks GLP-1 (7-36)amide’s ability to slow gastric emptying, confirming GLP-1’s receptor-mediated and non-receptor pathways in metabolic regulation .
Mechanistic Insights:
N55: A GLP-1 Activity Modulator
N55 is a synthetic lipid that enhances GLP-1 (7-36)amide’s activity by promoting cAMP production in insulinoma cells .
Key Findings:
DPP-IV-Susceptible Metabolites
GLP-1 (9-36)amide, the primary metabolite of GLP-1 (7-36)amide generated by dipeptidyl peptidase-IV (DPP-IV), retains weak insulinotropic activity but lacks cardioprotective effects .
Degradation Comparison:
| Metabolite | Bioactivity | Clinical Significance |
|---|---|---|
| GLP-1 (7-36)amide | Full agonist (insulinotropic) | Therapeutic target |
| GLP-1 (9-36)amide | Partial agonist | Limited pharmacological use |
準備方法
Microwave-Assisted Fmoc/tBu Strategy
The microwave-assisted Fmoc/tBu methodology has emerged as a high-efficiency approach for synthesizing GLP-1 (7-36)amide and its analogues. Using Rink Amide-MBHA resin with a substitution value of 0.27 mmol/g, researchers achieved rapid coupling and deprotection cycles under microwave irradiation. Each coupling step utilized Fmoc-protected amino acids (3.0 equivalents) activated by HBTU/HOBt (3.0 equivalents each) and DIEA (6.0 equivalents) in dimethylformamide (DMF). Microwave irradiation reduced coupling times to 5–10 minutes per residue, minimizing racemization risks while maintaining high yields.
Post-synthesis cleavage employed Reagent K (TFA/thioanisole/water/phenol/EDT, 82.5:5:5:5:2.5), yielding crude peptides that were purified via reversed-phase HPLC. Analytical HPLC confirmed >95% purity, with MALDI-TOF MS verifying molecular weights (e.g., observed [M+H]+: 3470.7 ± 44 Da for Gly8-Cys30-GLP-1 (7-36)amide).
Structural Modifications for Enhanced Stability
To circumvent DPP-4-mediated degradation, strategic amino acid substitutions were introduced:
-
Ala8→Gly : Eliminates the DPP-4 cleavage site (His7-Ala8), preventing N-terminal truncation.
-
Ala30→Cys : Enables site-specific PEGylation at the Cys30 thiol group, enhancing hydrodynamic radius and renal clearance resistance.
These modifications preserved insulinotropic activity while extending half-life from <2 minutes (native GLP-1 (7-36)amide) to >4 hours in DPP-4-rich environments.
Site-Specific PEGylation Techniques
Synthesis of mPEG-MAL Conjugates
Polyethylene glycol (PEG) derivatives were synthesized to improve pharmacokinetics. Monomethoxy PEG propionaldehyde (mPEG-PALD) was converted to maleimide-functionalized PEG (mPEG-MAL) through sequential tosylation and amination. Conjugation to Cys30 of Gly8-Cys30-GLP-1 (7-36)amide occurred under mild pH conditions (7.0–7.5), ensuring thiol-specific attachment without crosslinking. MALDI-TOF MS confirmed a molecular weight shift from 3470.7 Da (unmodified peptide) to 5451 Da (PEGylated derivative), corresponding to a 2 kDa PEG chain.
Impact of PEGylation on Bioactivity
PEGylation at Cys30 avoided critical residues (e.g., His7, Lys26, Lys34) essential for GLP-1 receptor (GLP-1R) binding. In vivo studies in diabetic mice demonstrated that PEGylated Gly8-Cys30-GLP-1 (7-36)amide retained 89% of the glucose-lowering efficacy of the native peptide while exhibiting a 12-fold longer circulation half-life.
Analytical and Stability Assessments
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC with a C18 column (5 µm, 4.6 × 250 mm) and gradient elution (0.1% TFA in water/acetonitrile) resolved GLP-1 (7-36)amide from degradation products. Retention times were:
| Compound | Retention Time (min) |
|---|---|
| Native GLP-1 (7-36)amide | 15.2 |
| GLP-1 (9-36)amide (DPP-4 product) | 13.8 |
| PEGylated derivative | 18.9 |
Incubation with DPP-4 for 4 hours degraded 89% of native GLP-1 (7-36)amide but left modified analogues intact.
Electrochemiluminescence Immunoassay (ECLIA)
A multiplex ECLIA detected GLP-1 (7-36)amide in biological matrices with a sensitivity of 14 pg/mL. The assay employed anti-GLP-1 (7-36)amide capture antibodies and SULFO-TAG-labeled detection antibodies, enabling simultaneous quantification of insulin and glucagon. Calibration curves spanned 14–10,000 pg/mL, with intra-assay CVs <8%.
Stability and Pharmacodynamic Outcomes
Q & A
Q. How can cross-reactivity issues in GLP-1 immunoassays be addressed?
Q. What in vitro models best replicate the β-cell response to GLP-1 (7-36) amide?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
